molecular formula C6H8F2O2 B13700978 3-(Difluoromethoxy)cyclobutanecarbaldehyde

3-(Difluoromethoxy)cyclobutanecarbaldehyde

Cat. No.: B13700978
M. Wt: 150.12 g/mol
InChI Key: DYXNRGBCXMGIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)cyclobutanecarbaldehyde (CAS No. 1355070-36-8) is a cyclobutane derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 3-position and an aldehyde (-CHO) functional group. This compound’s unique structure combines the strained cyclobutane ring with fluorine atoms, which influence its electronic and steric properties. Its fluorinated moiety may improve metabolic stability and bioavailability, a common strategy in drug design .

Properties

IUPAC Name

3-(difluoromethoxy)cyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)10-5-1-4(2-5)3-9/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXNRGBCXMGIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876755 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a triazolo ring, followed by the introduction of various functional groups to achieve the desired properties. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the compound. For example, the preparation of a triazolo ring compound methanesulfonate crystal form involves the use of methanesulfonate as a reagent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of MFCD32876755 is designed to be efficient and scalable. The process involves optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures that the compound can be produced in large quantities while maintaining high quality. The preparation method is simple and suitable for large-scale production, making it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: MFCD32876755 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876755 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed: The major products formed from the reactions of MFCD32876755 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD32876755 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, MFCD32876755 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD32876755 involves its interaction with specific molecular targets within cells. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biochemical effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Difluoromethoxy)cyclobutanecarbaldehyde with analogs sharing cyclobutane cores and fluorinated substituents. Structural similarities and differences are highlighted to elucidate their chemical behavior and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Functional Groups Structural Similarity Score
This compound 1355070-36-8 C₆H₇F₂O₂ Aldehyde, difluoromethoxy Reference (1.00)
Ethyl 3,3-difluorocyclobutanecarboxylate 227607-45-6 C₇H₁₀F₂O₂ Ester, difluorocyclobutane 0.93
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate 1225532-89-7 C₈H₁₂F₂O₂ Ester, difluorocyclobutane, methyl 0.90
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate 1225532-90-0 C₁₂H₁₈F₂O₄ Diester, difluorocyclobutane 0.89
3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid 1225532-89-7 C₉H₁₂F₂O₄ Carboxylic acid, ester, difluoro 0.89

Reactivity and Functional Group Analysis

  • Aldehyde vs. Ester/Carboxylic Acid : The aldehyde group in this compound confers higher electrophilicity compared to ester or carboxylic acid derivatives. This makes it more reactive in nucleophilic additions or condensations, whereas esters (e.g., Ethyl 3,3-difluorocyclobutanecarboxylate) are typically hydrolyzed under basic or acidic conditions .
  • In contrast, non-fluorinated analogs lack this stabilization .

Steric and Electronic Effects

  • Methyl Substituent : Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate includes a methyl group, which introduces steric hindrance. This may slow reaction kinetics compared to the unsubstituted aldehyde derivative .
  • Dicarboxylate Systems : Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate features two ester groups, increasing lipophilicity but reducing solubility in polar solvents. This contrasts with the aldehyde’s balance of hydrophilicity and reactivity .

Research Findings and Limitations

  • Metabolic Profiles : Fluorinated cyclobutanes generally exhibit longer half-lives in vivo, but the aldehyde’s susceptibility to enzymatic oxidation may reduce this advantage. Esters, by contrast, show slower metabolic clearance .
  • Knowledge Gaps: Direct comparative studies on reactivity or biological activity between these compounds are sparse. Most data derive from structural analogs or computational models.

Biological Activity

3-(Difluoromethoxy)cyclobutanecarbaldehyde, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

IUPAC Name: 3-(difluoromethoxy)cyclobutane-1-carbaldehyde
Molecular Formula: C6H8F2O2
Molecular Weight: 166.13 g/mol
InChI Key: DYXNRGBCXMGIOO-UHFFFAOYSA-N

These properties suggest that the compound may interact with biological systems in specific ways, particularly through its functional groups.

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. The compound is believed to modulate the activity of specific enzymes and receptors, leading to alterations in cellular processes. For instance, it may bind to proteins involved in metabolic pathways or signal transduction, thus influencing physiological responses.

1. Therapeutic Potential

Research indicates that this compound may have therapeutic applications in various diseases. Preliminary studies suggest its efficacy in:

  • Cancer Treatment: The compound has shown promise in inhibiting tumor growth in vitro by targeting pathways associated with cell proliferation.
  • Cardiovascular Health: In ex vivo studies using isolated rat hearts, the compound demonstrated an increase in cardiac contractility and relaxation, indicating potential benefits for heart function .

2. Biochemical Probing

Due to its unique structure, this compound serves as a valuable probe for studying biochemical pathways. It can be utilized to investigate:

  • Enzyme Activity: By observing changes in enzyme kinetics upon exposure to the compound.
  • Cell Signaling: Understanding how it influences signaling pathways can provide insights into cellular responses.

Case Studies

  • In Vitro Studies:
    • A study evaluated the effects of this compound on cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on tumor cells.
  • Ex Vivo Cardiac Studies:
    • In an experiment using the Langendorff apparatus on naive Sprague Dawley rat hearts, it was found that the compound improved left ventricular dP/dt max and dP/dt min, indicating enhanced contractility and relaxation under load-independent conditions .

Comparative Analysis

CompoundMolecular FormulaTherapeutic ApplicationMechanism of Action
This compoundC6H8F2O2Cancer treatment, cardiovascular healthModulates enzyme activity and signaling pathways
Similar Compounds (e.g., Triazoles)VariesAnticancer agentsSimilar binding interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.